molecular formula C20H14BrNO3 B11549019 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B11549019
M. Wt: 396.2 g/mol
InChI Key: JJLWGJAQBPXKFE-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is an organic compound with the molecular formula C20H14BrNO3. This compound features a bromine atom attached to a benzamide group, which is further connected to a dibenzofuran moiety substituted with a methoxy group. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps. One common method starts with the bromination of dibenzofuran to introduce the bromine atom. This is followed by the methoxylation of the dibenzofuran ring. The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14BrNO3

Molecular Weight

396.2 g/mol

IUPAC Name

4-bromo-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C20H14BrNO3/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)22-20(23)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,22,23)

InChI Key

JJLWGJAQBPXKFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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